molecular formula C6H8O3 B3186189 3-Butynyloxyacetic acid CAS No. 121318-21-6

3-Butynyloxyacetic acid

Cat. No. B3186189
Key on ui cas rn: 121318-21-6
M. Wt: 128.13 g/mol
InChI Key: CSCYIHSLRZZOIB-UHFFFAOYSA-N
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Patent
US05466710

Procedure details

2-(But-3-ynyloxy)acetic acid was prepared from but-3-yn-1-ol and ethyl bromoacetate using methodology analogous to that describing the synthesis of 3-(but-3-ynyloxy)propionic acid (Example XIX).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-(but-3-ynyloxy)propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:5])[CH2:2][C:3]#[CH:4].Br[CH2:7][C:8]([O:10]CC)=[O:9].C(OCCC(O)=O)CC#C>>[CH2:1]([O:5][CH2:7][C:8]([OH:10])=[O:9])[CH2:2][C:3]#[CH:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC#C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(=O)OCC
Step Two
Name
3-(but-3-ynyloxy)propionic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC#C)OCCC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CC#C)OCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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